4-(benzenesulfonyl)-N-[2-(1,3-benzothiazol-2-yl)phenyl]butanamide
Description
4-(Benzenesulfonyl)-N-[2-(1,3-benzothiazol-2-yl)phenyl]butanamide is a synthetic compound featuring a butanamide backbone substituted with a benzenesulfonyl group at the 4-position and an N-linked aromatic system comprising a phenyl ring fused to a benzothiazole moiety. The benzothiazole ring is a heterocyclic structure known for its bioactivity in medicinal chemistry, particularly in kinase inhibition and antimicrobial applications . The benzenesulfonyl group contributes electron-withdrawing properties, which may enhance stability and influence binding interactions in biological systems.
Propriétés
IUPAC Name |
4-(benzenesulfonyl)-N-[2-(1,3-benzothiazol-2-yl)phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S2/c26-22(15-8-16-30(27,28)17-9-2-1-3-10-17)24-19-12-5-4-11-18(19)23-25-20-13-6-7-14-21(20)29-23/h1-7,9-14H,8,15-16H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVSCXVHLBIMBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-N-[2-(1,3-benzothiazol-2-yl)phenyl]butanamide typically involves multiple steps. One common method involves the reaction of benzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then reacted with a benzothiazole derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(benzenesulfonyl)-N-[2-(1,3-benzothiazol-2-yl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can lead to the formation of amine derivatives.
Applications De Recherche Scientifique
4-(benzenesulfonyl)-N-[2-(1,3-benzothiazol-2-yl)phenyl]butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(benzenesulfonyl)-N-[2-(1,3-benzothiazol-2-yl)phenyl]butanamide involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins or enzymes. The benzothiazolyl group may interact with aromatic residues, enhancing binding affinity and specificity. These interactions can modulate biological pathways, leading to various effects depending on the target.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its hybrid structure, combining a sulfonyl-substituted butanamide with a benzothiazole-phenyl system. Below is a comparative analysis with analogous compounds:
N-(4-(Benzothiazole-2-yl)Phenyl) Substituted Benzenesulfonamides
- Structure : Sulfonamide derivatives with benzothiazole-phenyl cores (e.g., N-(4-(benzothiazole-2-yl)phenyl)benzenesulfonamide) .
- Comparison :
- Backbone : Sulfonamide (R-SO₂-NH-R') vs. butanamide (R-CONH-R') in the target compound.
- Bioactivity : Sulfonamides are historically associated with antibacterial activity, whereas butanamides may exhibit improved metabolic stability due to reduced susceptibility to hydrolysis.
- Synthesis : Both classes involve condensation reactions with sulfonyl chlorides, but the target compound requires additional steps for butanamide formation .
4-(1,3-Benzothiazol-2-ylsulfanyl)-N-(1,3-Thiazol-2-yl)Butanamide
- Structure : Features a sulfanyl (S-linked) benzothiazole and a thiazole-substituted butanamide (CAS: 756867-67-1) .
- Comparison: Substituent: Sulfanyl vs. sulfonyl groups. Bioisosterism: The thiazole vs. benzothiazole-phenyl system in the target compound may alter target selectivity (e.g., kinase vs. protease inhibition) .
N-[2-(1,3-Benzothiazol-2-yl)Phenyl]-4-Butoxybenzamide
- Structure : Benzamide derivative with a butoxy substituent (CAS: 307326-06-3) .
- Comparison :
- Core : Benzamide (rigid aromatic backbone) vs. butanamide (flexible aliphatic chain).
- Solubility : The butoxy group in the benzamide may improve hydrophilicity compared to the sulfonyl group in the target compound.
- Applications : Benzamides are common in anticancer agents, whereas sulfonyl-butanamides may target sulfotransferases or proteases .
N-(4-(5-Chloropyridin-3-yl)Phenyl)-2-(2-(Cyclopropanesulfonamido)Pyrimidin-4-yl)Butanamide
- Structure : Butanamide with pyrimidine and cyclopropanesulfonamide substituents (Patent: WO 2020/245665) .
- Comparison: Sulfonamide Position: Cyclopropanesulfonamide vs. benzenesulfonyl. The smaller cyclopropane ring may reduce steric hindrance but limit π-π interactions. Therapeutic Potential: Patent data suggest utility as CTPS1 inhibitors for proliferative diseases, highlighting the role of sulfonamide/butanamide hybrids in enzyme targeting .
Key Data Table
Research Findings and Implications
- Synthetic Accessibility: The target compound’s synthesis likely parallels methods for sulfonamide derivatives, involving condensation of 2-(1,3-benzothiazol-2-yl)phenylamine with 4-(benzenesulfonyl)butanoyl chloride in pyridine/acetic anhydride .
- Structure-Activity Relationships (SAR): Benzothiazole: Critical for π-π stacking in enzyme binding, as seen in JNK inhibitors like AS601245 .
- Therapeutic Potential: Hybrid structures combining sulfonyl and benzothiazole motifs are under investigation for kinase inhibition (e.g., JNK, CTPS1) and antimicrobial applications .
Activité Biologique
4-(benzenesulfonyl)-N-[2-(1,3-benzothiazol-2-yl)phenyl]butanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a benzothiazole moiety, which is known for its diverse pharmacological properties. Understanding its biological activity is essential for exploring its applications in drug development and therapeutic interventions.
Chemical Structure
The chemical structure of 4-(benzenesulfonyl)-N-[2-(1,3-benzothiazol-2-yl)phenyl]butanamide can be represented as follows:
This structure comprises a butanamide chain linked to a benzenesulfonyl group and a benzothiazole derivative, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in inflammatory pathways. The benzothiazole ring enhances the compound's lipophilicity, facilitating cellular uptake and interaction with intracellular targets.
Biological Activity
Recent studies have highlighted several key biological activities associated with 4-(benzenesulfonyl)-N-[2-(1,3-benzothiazol-2-yl)phenyl]butanamide:
- Anti-inflammatory Effects : In vitro studies have demonstrated that this compound can inhibit the expression of pro-inflammatory cytokines such as IL-1β and IL-6. These cytokines are crucial mediators in inflammatory responses, and their suppression suggests potential therapeutic applications in treating inflammatory diseases .
- Cytotoxicity : The compound has shown selective cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent. The mechanism may involve the induction of apoptosis through the modulation of signaling pathways like NF-kB and STAT3 .
1. In Vitro Studies
A study investigated the effects of 4-(benzenesulfonyl)-N-[2-(1,3-benzothiazol-2-yl)phenyl]butanamide on LPS-induced inflammation in human liver hepatocytes. The results indicated significant downregulation of IL-6 and TNF-α mRNA levels, demonstrating the compound's anti-inflammatory properties without causing hepatotoxicity .
2. In Vivo Studies
In vivo experiments using mouse models revealed that administration of this compound led to reduced levels of inflammatory markers in tissues subjected to LPS-induced inflammation. Notably, the alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels remained within normal ranges, suggesting minimal hepatotoxic effects .
Comparative Analysis
To better understand the unique properties of 4-(benzenesulfonyl)-N-[2-(1,3-benzothiazol-2-yl)phenyl]butanamide, a comparison with similar compounds can be insightful.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Compound A | Benzothiazole derivative | Moderate anti-inflammatory effects |
| Compound B | Sulfonamide derivative | Strong cytotoxicity against cancer cells |
| 4-(benzenesulfonyl)-N-[2-(1,3-benzothiazol-2-yl)phenyl]butanamide | Unique combination of sulfonamide and benzothiazole | Potent anti-inflammatory and anticancer activities |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
